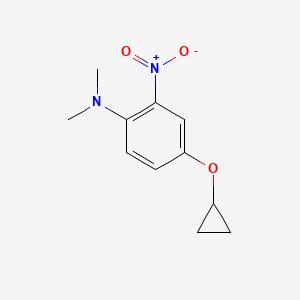
4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline is an organic compound with the molecular formula C11H14N2O3. It contains a cyclopropoxy group, a dimethylamino group, and a nitro group attached to an aniline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the cyclopropoxy and dimethylamino groups. One common method is the nitration of 4-cyclopropoxyaniline using nitric acid under controlled conditions to introduce the nitro group. This is followed by the alkylation of the resulting nitroaniline with dimethylamine to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-Cyclopropoxy-N,N-dimethyl-2-aminoaniline.
Reduction: 4-Cyclopropoxy-N,N-dimethyl-2-aminoaniline.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also act as an electrophile, participating in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitroaniline: Similar structure but lacks the cyclopropoxy and dimethylamino groups.
N,N-Dimethyl-4-nitroaniline: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropoxyaniline: Similar structure but lacks the nitro group.
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. The combination of the nitro, dimethylamino, and cyclopropoxy groups makes this compound versatile for various applications and research studies .
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-N,N-dimethyl-2-nitroaniline |
InChI |
InChI=1S/C11H14N2O3/c1-12(2)10-6-5-9(16-8-3-4-8)7-11(10)13(14)15/h5-8H,3-4H2,1-2H3 |
Clave InChI |
PYYVSHWPXQWJSM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)OC2CC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




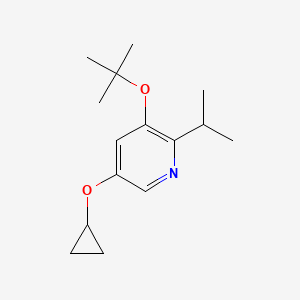
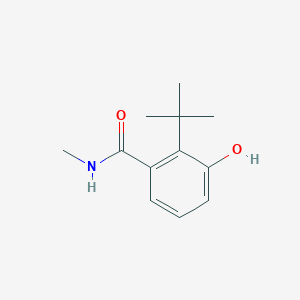
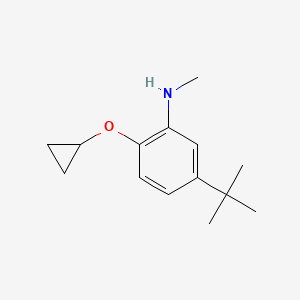
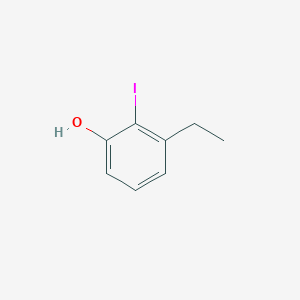
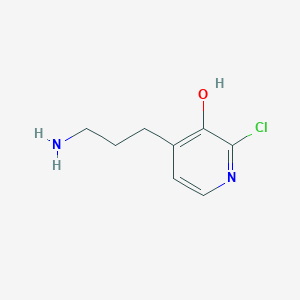
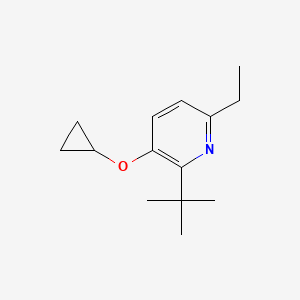
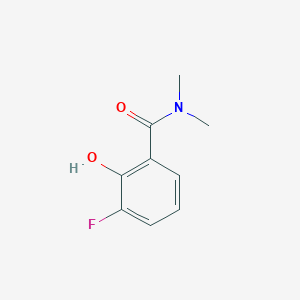
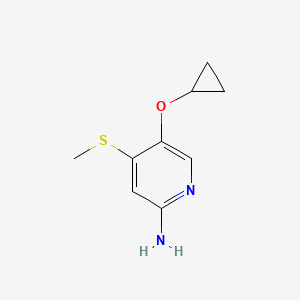

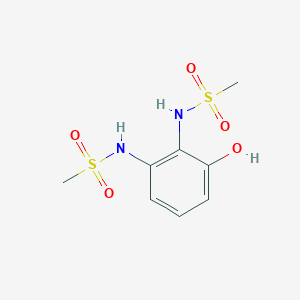
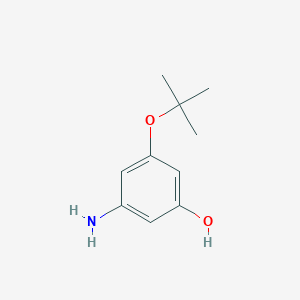
![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)
